molecular formula C13H14O2S B13590372 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid

Cat. No.: B13590372
M. Wt: 234.32 g/mol
InChI Key: SHGBSBYIAJHEGK-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its versatility and presence in biologically active molecules . This compound features a carboxylic acid functional group, making it a valuable building block for the synthesis of more complex target molecules, such as amides and esters . Researchers can utilize this acid as a key precursor in the design and development of novel therapeutic agents. The structural motif is commonly explored for creating compounds with potential pharmacological activities, including antimicrobial and antifungal properties, as demonstrated by related heterocyclic complexes . The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry place under an inert atmosphere to maintain stability .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C13H14O2S/c1-13(2,7-12(14)15)10-8-16-11-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

SHGBSBYIAJHEGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic Acid

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the benzo[b]thiophene ring system.
  • Introduction of the 3-methylbutanoic acid side chain at the 3-position of the benzothiophene.
  • Use of catalytic or enzymatic methods for selective C–C bond formation.
  • Purification and characterization of the final acid.

Key Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Carbonylation and Cross-Coupling

A prominent approach reported in recent literature involves palladium-catalyzed carbonylative coupling reactions starting from halogenated benzo[b]thiophene derivatives. The process uses:

  • Palladium catalyst (e.g., Pd complexes).
  • Carbon monoxide under pressure (typically 32 atm).
  • Alcohol solvents such as methanol or ethanol.
  • Potassium iodide as an additive.
  • Reaction temperatures ranging from 80 to 100 °C.
  • Reaction times of 24 to 36 hours in a sealed autoclave.

This method allows the formation of benzothiophene-3-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acid, including this compound derivatives.

Parameter Details
Catalyst Palladium complex
Additive KI (Potassium iodide)
Solvent ROH (MeOH, EtOH, i-PrOH)
Pressure CO 32 atm, air up to 40 atm
Temperature 80–100 °C
Reaction time 24–36 hours
Purification Silica gel chromatography (hexane/AcOEt)
Lewis Acid Catalyzed Condensation

Another method involves the use of Lewis acids such as boron trifluoride etherate (BF3·Et2O), aluminum chloride (AlCl3), or other metal halides to catalyze the condensation of ketones and acetone derivatives, leading to hydroxy acid intermediates. These intermediates can be transformed into the target 3-methylbutanoic acid derivatives.

Key parameters include:

  • Temperature control from -78 °C to 50 °C, preferably -40 to 20 °C.
  • Use of solvents such as acetone, pentane, hexanes, or dichloromethane.
  • Reaction pressure from 1 to 10 bar.
  • Reaction time ranging from minutes to hours depending on batch or continuous mode.
Catalyst (Lewis Acid) BF3·Et2O, B(OH)3, BF3·Me2O, AlCl3, FeCl3, ZnCl2, SnCl4
Solvent Acetone, pentane, hexanes, dichloromethane
Temperature -78 to 50 °C (preferably -40 to 20 °C)
Pressure 1 to 10 bar
Reaction Time 2 min to 35 h (batch), 2 min to 10 h (continuous)
Enzymatic Synthesis

Enzymatic methods have been explored for producing 3-hydroxy-3-methylbutyric acid, a close structural analogue, via the use of enzymes such as HMG CoA synthase (EC 2.3.3.10) or PksG protein. These enzymes catalyze the condensation of acetone and acetyl-CoA derivatives to form hydroxy acid intermediates. While this method is more relevant for hydroxy acids, it provides a biocatalytic route that could be adapted for benzo[b]thiophene derivatives through enzyme engineering.

Enzyme HMG CoA synthase, PksG protein, HMG CoA lyase
Substrates Acetone and activated acetyl compounds
Conditions Aqueous buffer (e.g., Tris-HCl pH 8), MgCl2, DTT
Analysis TLC, HPLC
Advantages Selectivity, mild conditions

Reaction Conditions and Optimization

Reaction Parameters Influencing Yield and Selectivity

  • Temperature: Optimal temperature ranges differ by method; palladium-catalyzed carbonylation favors 80–100 °C, while Lewis acid catalysis requires lower temperatures (-40 to 20 °C) for selectivity.
  • Pressure: Carbonylation requires elevated CO pressure (~32 atm), while Lewis acid catalysis operates near atmospheric to moderate pressures.
  • Solvent: Polar aprotic solvents like acetone or dichloromethane are common for Lewis acid catalysis; alcohol solvents are used in carbonylation.
  • Catalyst Loading: Palladium catalysts are used in catalytic amounts (typically 5 mol% or less), while Lewis acids vary depending on reaction scale.

Purification Techniques

  • Column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from appropriate solvents.
  • Use of automated chromatography systems for high purity.

Data Tables Summarizing Key Preparation Methods

Method Catalyst/Enzyme Solvent(s) Temp (°C) Pressure (atm) Time (h) Yield (%) Notes
Pd-catalyzed carbonylation Pd complex + KI MeOH, EtOH 80–100 CO 32 + air 40 24–36 70–90 Requires autoclave, mild heating
Lewis acid catalysis BF3·Et2O, AlCl3, ZnCl2 Acetone, DCM -40 to 20 1–10 2–35 60–85 Sensitive to temperature and solvent
Enzymatic synthesis HMG CoA synthase, PksG Aqueous buffer 25–37 1 1–24 Variable Biocatalytic, mild conditions

Research Discoveries and Advances

  • Catalyst recycling: Ionic liquids (e.g., BmimBF4) have been used to recycle palladium catalysts in carbonylation reactions, improving sustainability and reducing costs.
  • Enzyme engineering: Mutants of HMG CoA synthase with enhanced activity have been developed, increasing enzymatic conversion rates significantly.
  • Continuous flow synthesis: Semi-continuous and continuous modes have been demonstrated for Lewis acid catalysis, optimizing residence time and scalability.
  • Selective β-arylation: Direct β-arylation of benzo[b]thiophene derivatives has been reported, enabling regioselective functionalization that can be adapted for side chain introduction.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Benzo[b]thiophene-Containing Acids
  • 3-(Benzo[b]thiophen-3-yl)alanine: An amino acid derivative with a benzo[b]thiophene group. Unlike the target compound, it features an α-amino group, making it a sulfur analog of tryptophan. This structural difference enhances its role in peptide synthesis and receptor binding .
Branched-Chain Butanoic Acids
  • 3-Methyl-3-(4-methylphenyl)butanoic Acid: Replaces the benzo[b]thiophene with a p-tolyl group. The aromatic substituent enhances lipophilicity, impacting membrane permeability and drug delivery .
  • 2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid: Contains a methoxypropoxy-benzyl group, improving water solubility through hydrogen bonding while retaining branched-chain steric effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility/Acidity Notes
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid (Inferred) C₁₃H₁₄O₂S 250.31 Benzo[b]thiophene, methyl branch Moderate solubility (lipophilic)
3-(Benzo[b]thiophen-3-yl)alanine C₁₁H₁₁NO₂S 221.28 α-Amino group Polar, water-soluble
3-Methyl-3-(4-methylphenyl)butanoic acid C₁₂H₁₆O₂ 192.25 p-Tolyl, methyl branch Highly lipophilic
2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid C₁₇H₂₆O₆ 338.39 Methoxypropoxy-benzyl Enhanced water solubility

Key Observations :

  • Branched chains (e.g., 3-methyl) reduce crystallinity, improving solubility compared to linear analogs like butanoic acid .

Biological Activity

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with alkyl groups. The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds derived from benzo[b]thiophene exhibit significant antimicrobial properties. In a study assessing a series of benzo[b]thiophene derivatives, it was found that certain substitutions at the C-3 position enhanced the inhibitory activity against Mycobacterium tuberculosis. For example, compounds with oxadiazole substitutions showed minimum inhibitory concentrations (MICs) ranging from 3 to 8 µM, indicating strong anti-tubercular activity .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (µM)Cytotoxicity (TC50 µM)Selectivity Index
This compoundTBDTBDTBD
Oxadiazole derivative3–80.1<0.2
Imidazole derivative>20TBDTBD

Cytotoxicity

Cytotoxic effects were evaluated in various cell lines, including Vero cells (derived from African green monkey kidney cells). The cytotoxicity of the benzo[b]thiophene derivatives was notable, with TC50 values indicating that while some compounds were effective against M. tuberculosis, they also exhibited significant toxicity towards eukaryotic cells . For instance, one derivative showed a TC50 of 0.1 µM, suggesting a narrow therapeutic window.

Case Study 1: Anti-tubercular Activity

In a systematic evaluation of benzo[b]thiophene derivatives, researchers synthesized several compounds and tested their anti-tubercular activity. The study highlighted that modifications at the C-3 position significantly influenced both potency and cytotoxicity. Compounds with electron-donating groups generally exhibited improved anti-tubercular activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Potential

Another aspect of research focused on the anticancer potential of benzo[b]thiophene derivatives. A specific compound demonstrated significant inhibition of proliferation in MDA-MB-231 breast cancer cells through the RhoA/ROCK signaling pathway. The study revealed that this compound not only inhibited cell migration and invasion but also promoted apoptosis in cancer cells .

Q & A

Basic: What are the common synthetic routes for 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized for academic research?

Methodological Answer:
The synthesis typically involves constructing the benzo[b]thiophene core followed by functionalization. A standard approach includes:

Core Formation : Cyclization of thiophenol derivatives with precursors like 2-bromoacetophenone under basic conditions (e.g., NaH in DMF) .

Alkylation/Functionalization : Introducing the methylbutanoic acid moiety via alkylation using tert-butyl bromoacetate or similar reagents, followed by acidic hydrolysis to yield the carboxylic acid .

Optimization Strategies :

  • Solvent Selection : Use aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts for biphasic reactions to improve yield.
  • Temperature Control : Reflux conditions (80–100°C) are critical for cyclization efficiency .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for benzo[b]thiophene) and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and quaternary carbons in the thiophene ring .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₄O₂S) with <5 ppm mass accuracy .

Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Basic: What are the primary biological targets or applications of this compound in medicinal chemistry research?

Methodological Answer:
The benzo[b]thiophene moiety enables interactions with enzymes and receptors involved in inflammation and oxidative stress. Key applications include:

Enzyme Inhibition : Competitive inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via π-π stacking with active-site residues .

Receptor Modulation : Antagonism of G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with transmembrane domains .

Protocols for Bioactivity Assays :

  • In vitro : Use fluorescence polarization assays to measure binding affinity (e.g., IC₅₀ determination).
  • In vivo : Administer in rodent models to assess anti-inflammatory efficacy (e.g., carrageenan-induced paw edema) .

Advanced: What strategies are effective in resolving contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Resolve discrepancies by:

Structural Re-analysis : Verify stereochemistry via X-ray crystallography (e.g., compare (R)- and (S)-enantiomers’ binding modes) .

Assay Standardization :

  • Use uniform cell lines (e.g., HEK293 for GPCR studies).
  • Control solvent effects (e.g., DMSO concentration ≤0.1%).

Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., molecular docking consistency checks with AutoDock Vina) .

Advanced: How does the benzo[b]thiophene moiety influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:
The benzo[b]thiophene core contributes to:

Reactivity :

  • Electrophilic Substitution : Sulfur’s electron-donating effect directs substitutions to the 2- and 5-positions .
  • Oxidation : Forms sulfoxides/sulfones under strong oxidants (e.g., mCPBA), altering polarity and bioavailability .

Biological Interactions :

  • Hydrophobic Binding : The planar aromatic system engages in π-π interactions with tyrosine/phenylalanine residues in enzymes .
  • Metabolic Stability : Thiophene’s resistance to cytochrome P450 oxidation enhances half-life in vivo .

Advanced: What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Key considerations include:

Variable Selection : Systematically modify:

  • Side Chains : Replace methylbutanoic acid with branched/linear analogs to assess steric effects.
  • Substituents : Introduce halogens or methoxy groups to the benzo[b]thiophene ring to tune electronic properties .

Data Collection :

  • Use dose-response curves (e.g., EC₅₀/IC₅₀) for quantitative SAR.
  • Apply multivariate statistics (e.g., PCA) to identify dominant structural contributors .

Validation : Cross-validate results with molecular dynamics simulations (e.g., GROMACS) to confirm binding stability .

Tables for Key Data

Synthetic Route Comparison
Method
Alkylation with tert-butyl bromoacetate
Hydroformylation-oxidation
Spectroscopic Signatures
Technique
¹H NMR
HRMS
IR

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